

# Gadopiclesol: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution

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## Compound of Interest

Compound Name: Gadopiclesol

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This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of **gadopiclesol**, a next-generation, high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA). The information presented herein is curated from a wide range of preclinical and clinical studies to support research and development activities.

## Core Pharmacokinetic Properties

**Gadopiclesol** exhibits a pharmacokinetic profile characteristic of an extracellular fluid agent. Following intravenous administration, it distributes into the extracellular space and is subsequently eliminated from the body.

## Plasma Pharmacokinetics

The pharmacokinetic parameters of **gadopiclesol** have been evaluated in healthy adult volunteers, pediatric patients, and individuals with renal impairment. The agent demonstrates linear pharmacokinetics, meaning that exposure increases proportionally with the administered dose.<sup>[1]</sup>

Table 1: Pharmacokinetic Parameters of **Gadopiclesol** in Healthy Adults

Parameter	0.025 mmol/kg	0.05 mmol/kg	0.075 mmol/kg	0.1 mmol/kg	0.2 mmol/kg	0.3 mmol/kg
C <sub>max</sub> (µg/mL)	248.7	-	-	-	-	3916.4
t <sub>1/2</sub> (hours)	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0
Volume of Distribution (mL/kg)	182 - 254	182 - 254	182 - 254	182 - 254	182 - 254	182 - 254
Data sourced from studies in healthy adult volunteers. <a href="#">[1]</a> <a href="#">[2]</a>						

Table 2: Pharmacokinetic Parameters of **Gadopicleenol** in Pediatric Patients (0.05 mmol/kg)

Age Group	Terminal Elimination Half-life (hours)	Clearance (L/h/kg)	Central Volume of Distribution (L/kg)	Peripheral Volume of Distribution (L/kg)	Median AUC (mg·h/L)
2-6 years	1.29	0.12	0.11 - 0.12	0.06	403
7-11 years	-	-	0.11 - 0.12	0.06	478
12-17 years	1.77	0.08	0.11 - 0.12	0.06	582
Adults (for comparison)	1.82	0.08	0.11 - 0.12	0.06	590
Data based on population pharmacokinetic modeling. <a href="#">[3]</a> <a href="#">[4]</a>					

Table 3: Impact of Renal Impairment on **Gadopicleinol** Pharmacokinetics (0.1 mmol/kg)

Renal Function	Mean Terminal Half-life (hours)	Mean AUC Increase vs. Healthy
Healthy	1.9	-
Mild Impairment	3.3	54%
Moderate Impairment	3.8	148%
Severe Impairment	11.7	769%
Data from a study in subjects with varying degrees of renal impairment. <a href="#">[5]</a> <a href="#">[6]</a>		

## Distribution

**Gadopicleinol** primarily distributes within the extracellular water compartment.[\[2\]](#) Preclinical studies in dogs have confirmed a distribution profile typical of extracellular nonspecific GBCAs.

[7][8]

## Metabolism and Excretion

**Gadopiclenol** is not metabolized in the body and is excreted unchanged.[1][7][8] The primary route of elimination is renal excretion, with approximately 98% of the administered dose recovered in the urine within 48 hours in individuals with normal renal function.[2][3] In dogs, approximately 93.9% of the administered radioactivity was excreted in the urine and 5.7% in the feces by 168 hours post-dose.[7]

## Plasma Protein Binding

In vitro studies have demonstrated that **gadopiclenol** exhibits negligible binding to plasma proteins in humans, rats, and dogs.[7][8] This lack of protein binding is consistent with its extracellular distribution and rapid renal clearance.

## Biodistribution Studies

Preclinical biodistribution studies have been conducted to assess the tissue distribution and retention of gadolinium following **gadopiclenol** administration.

Table 4: Gadolinium Tissue Concentration in Rats (5 months post-injection)

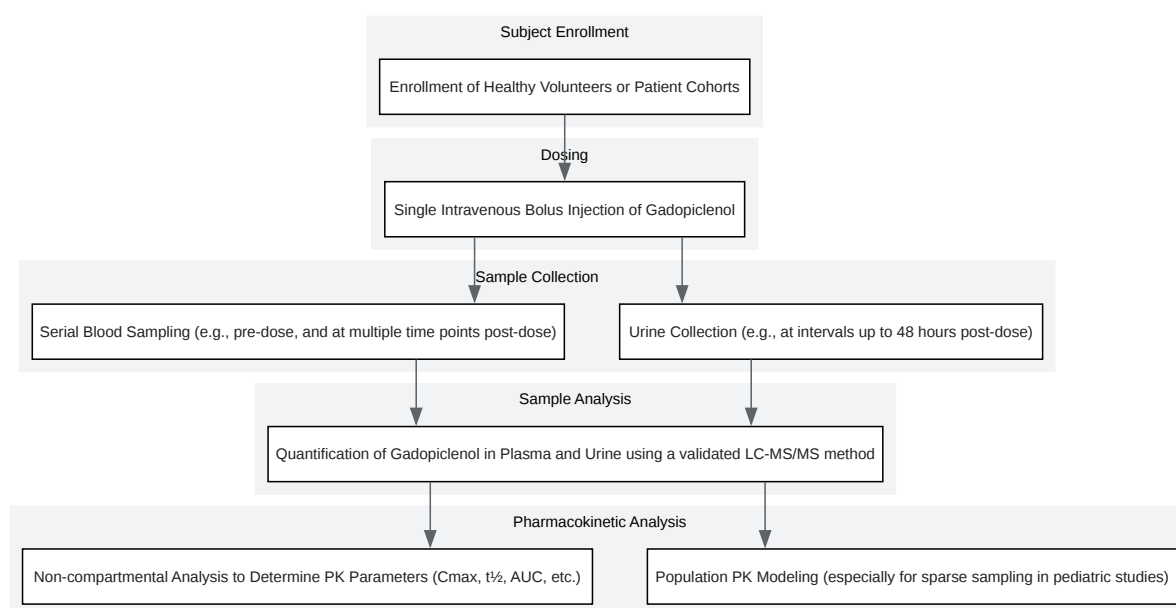
Tissue	Gadolinium Concentration (% injected dose/g of organ)
Kidney	$10^{-3}$
Mineral Bone	$10^{-3}$
Central Nervous System	$10^{-6}$
<p>This study demonstrated that the overall gadolinium exposure over 5 months was 25-40% lower for gadopiclenol compared to gadoterate and gadobutrol under the experimental conditions.[9]</p>	

LA-ICP-MS imaging of rat kidneys 12 months after repeated injections showed low levels of gadolinium, primarily in the cortex, with a significant portion being extractable, suggesting it is not strongly bound to tissue components.[10]

## Experimental Protocols

### Pharmacokinetic Analysis in Humans

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of **gadopiclenol**.



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Caption: Workflow for Clinical Pharmacokinetic Analysis of **Gadopiclenol**.

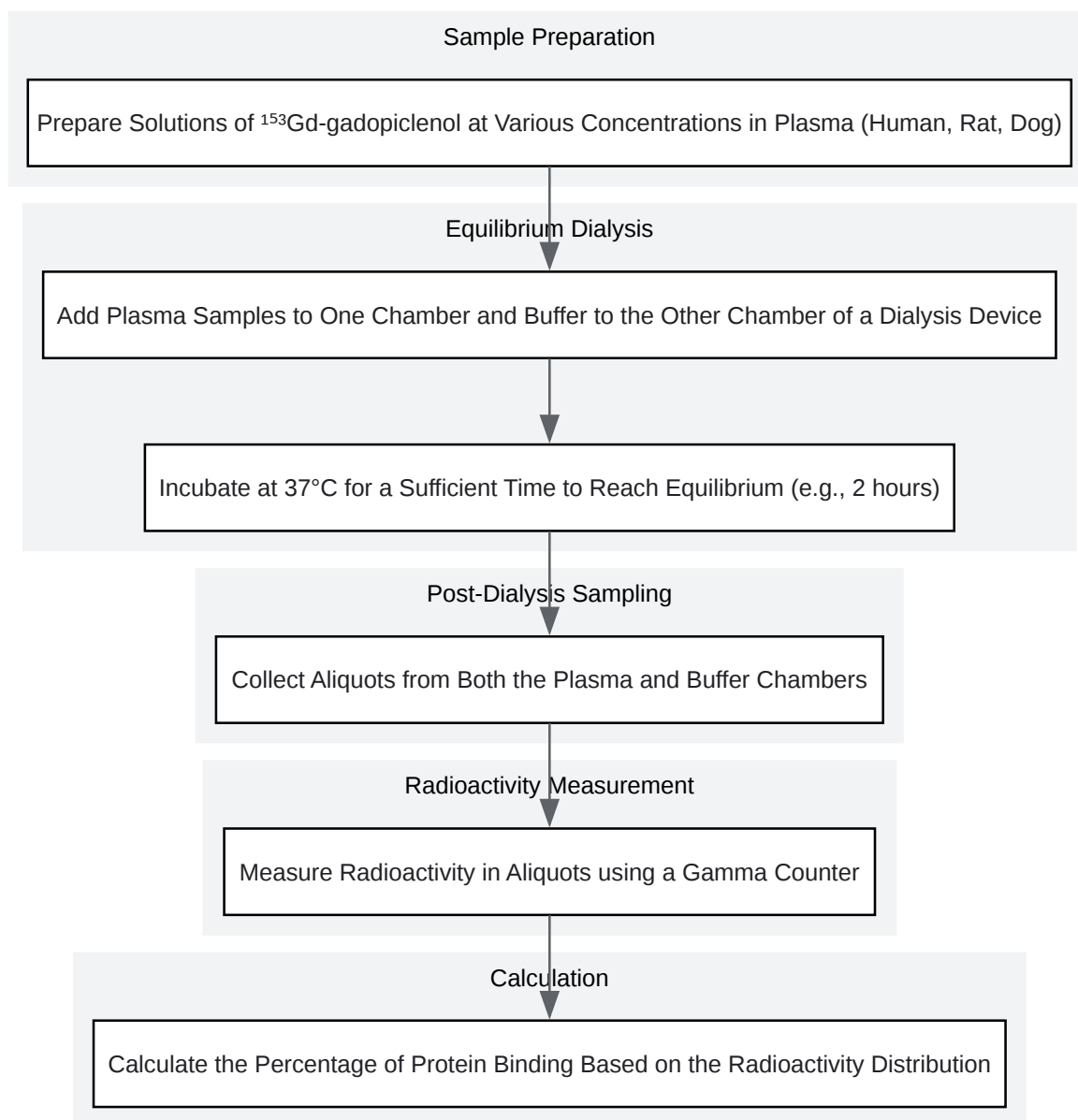
Detailed Methodology:

- **Subject Recruitment:** Healthy volunteers or specific patient populations (e.g., pediatric, renally impaired) are enrolled after obtaining informed consent.[1][3][5]

- Drug Administration: A single intravenous bolus of **gadopiclenol** is administered at a specified dose.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Sample Collection:
  - Blood: Venous blood samples are collected into heparinized tubes at predefined time points before and after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).[\[7\]](#) Plasma is separated by centrifugation.
  - Urine: Urine is collected over specified intervals (e.g., 0-8 hours, 8-24 hours, etc.) to assess renal excretion.[\[3\]](#)
- Bioanalysis: The concentration of **gadopiclenol** in plasma and urine samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[3\]](#)
- Pharmacokinetic Calculations: Pharmacokinetic parameters such as C<sub>max</sub>, t<sub>1/2</sub>, AUC, clearance, and volume of distribution are calculated using non-compartmental analysis.[\[1\]](#)[\[5\]](#) For studies with sparse sampling, a population pharmacokinetic (popPK) modeling approach is employed.[\[3\]](#)[\[4\]](#)

## In Vitro Plasma Protein Binding

The following diagram illustrates the experimental workflow for determining the plasma protein binding of **gadopiclenol**.



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Caption: Workflow for In Vitro Plasma Protein Binding Assay.

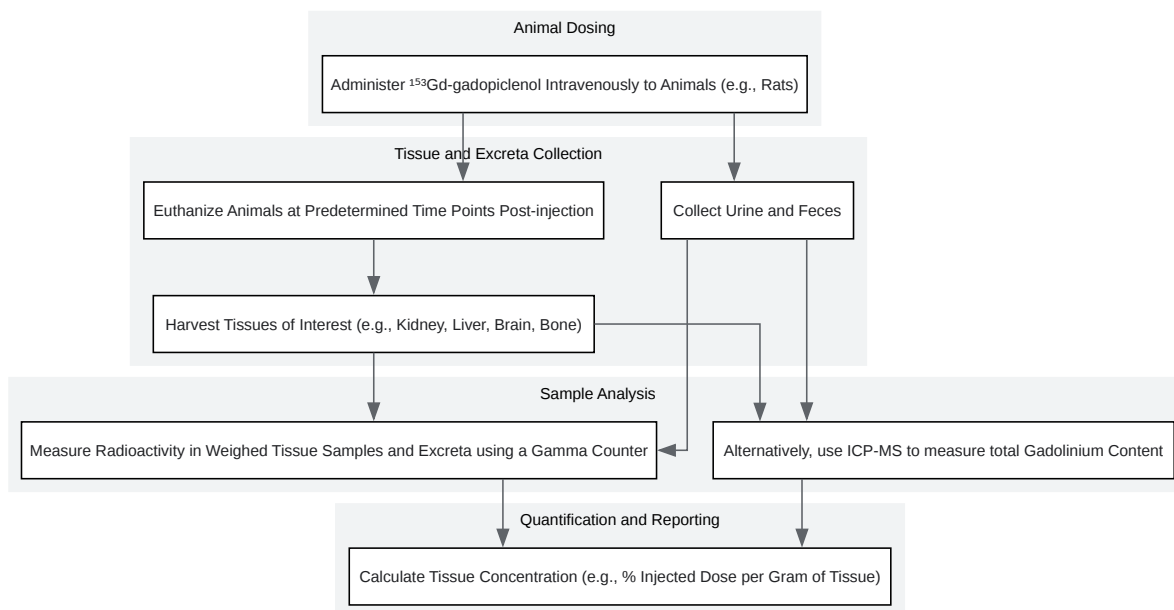
Detailed Methodology:

- Radiolabeling: **Gadopiclenol** is radiolabeled with  $^{153}\text{Gd}$  to facilitate quantification.[\[7\]](#)
- Sample Preparation: Solutions of  $^{153}\text{Gd}$ -**gadopiclenol** are prepared in the plasma of the species of interest (human, rat, dog) at various concentrations (e.g., 0.01, 0.1, 1, and 5  $\mu\text{mol/mL}$ ).[\[7\]](#)
- Equilibrium Dialysis: The plasma samples are placed in one compartment of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the other compartment.[\[7\]](#)[\[11\]](#)
- Incubation: The apparatus is incubated in a water bath at  $37^{\circ}\text{C}$  for a duration sufficient to allow equilibrium to be reached (e.g., 2 hours).[\[7\]](#)
- Sampling: After incubation, duplicate aliquots are taken from both the plasma and buffer compartments.[\[7\]](#)
- Quantification: The amount of radioactivity in each aliquot is measured using a gamma counter.[\[7\]](#)
- Calculation: The percentage of **gadopiclenol** bound to plasma proteins is calculated based on the difference in radioactivity between the plasma and buffer compartments.[\[12\]](#)

## Biodistribution in Animal Models

The following diagram outlines the workflow for a typical preclinical biodistribution study.





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Caption: Workflow for Preclinical Biodistribution Study.

#### Detailed Methodology:

- **Animal Model:** A suitable animal model, typically rats or dogs, is used.[7][13][14]
- **Drug Administration:** Radiolabeled (e.g., with <sup>153</sup>Gd) or non-labeled **gadopichlenol** is administered via intravenous injection.[7]
- **Time Points:** Animals are euthanized at various time points after administration to assess the time course of distribution and elimination.
- **Tissue Harvesting:** Key organs and tissues (e.g., brain, liver, kidneys, spleen, bone, skin) are collected, weighed, and homogenized.[15]
- **Quantification:**
  - For radiolabeled compounds, the radioactivity in each tissue sample is measured using a gamma counter.[7]

- For non-labeled compounds, the total gadolinium content is determined by inductively coupled plasma mass spectrometry (ICP-MS).[15]
- Data Analysis: The concentration of **gadopiclenol** or gadolinium in each tissue is calculated and typically expressed as a percentage of the injected dose per gram of tissue.

## Conclusion

**Gadopiclenol** possesses a favorable pharmacokinetic and biodistribution profile characterized by its extracellular distribution, lack of metabolism, and rapid renal excretion. It exhibits negligible plasma protein binding. The pharmacokinetic parameters are well-characterized in various populations, including pediatric and renally impaired patients, providing a solid foundation for its clinical use. Preclinical biodistribution studies indicate low long-term gadolinium retention. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this high-relaxivity contrast agent.

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